![molecular formula C17H14N4O2S B2891662 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034327-10-9](/img/structure/B2891662.png)

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

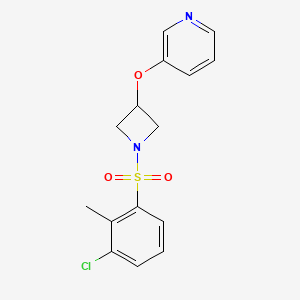

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to possess a broad spectrum of biological activities, including anticancer properties . The compound also contains a furan ring and a pyrazole ring, which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a furan ring, and a pyrazole ring . The benzothiazole ring is a bicyclic compound with a fusion of a benzene ring and a thiazole ring . The furan ring is a five-membered aromatic ring containing an oxygen atom, and the pyrazole ring is a five-membered ring containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound has been synthesized by acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol . The subsequent oxidation with potassium hexacyanoferrate (III) in alkaline medium afforded 2-(furan-2-yl)benzo . This synthesis process is significant as it represents the first successful fusion of a 2-(furan-2-yl)-1,3-thiazole fragment at the 6,7-positions of 1,3-benzothiazole .

Fluorescence and Spectral Characteristics

Compounds exhibiting strong fluorescence and spectral characteristics are important for creating new laser dyes and biological probes . The compound under consideration, with its bis-heterocyclic structure, is of interest as it could potentially serve as an organic luminophore .

Biological Activity

Bis-heterocyclic structures like this compound attract interest as potential biologically active compounds . Benzofuran compounds, which are structurally similar, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Anticancer Activity

Some substituted benzofurans have shown dramatic anticancer activities . A complex benzofuran derivative constructed by a unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Quorum Sensing Inhibitors

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The compound, with its unique structure, could potentially serve as a novel quorum sensing inhibitor .

Drug Prospects

Benzofuran compounds are the main source of some drugs and clinical drug candidates . Given the diverse pharmacological activities of benzofuran and its derivatives, the compound under consideration could potentially have applications as a drug .

Wirkmechanismus

Target of Action

Similar compounds, such as benzothiazole derivatives, have been reported to inhibit various enzymes like dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets and inhibit their function . For instance, they can inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various enzymes. For instance, inhibition of dihydroorotase would disrupt pyrimidine synthesis, while inhibition of DNA gyrase would interfere with DNA replication . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, if the compound inhibits enzymes involved in bacterial cell wall synthesis, it could lead to bacterial cell death

Zukünftige Richtungen

Benzothiazole derivatives, including “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide”, may have potential for further investigation due to their broad spectrum of biological activities . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety profile of this compound.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(17-20-13-4-1-2-6-15(13)24-17)18-7-8-21-11-12(10-19-21)14-5-3-9-23-14/h1-6,9-11H,7-8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSCBHDIYMUSLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)

![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)

![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)

![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)